
Gadolinium--palladium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–palladium (1/3) is a compound consisting of gadolinium and palladium in a 1:3 ratio. Gadolinium is a rare earth metal known for its magnetic properties, while palladium is a transition metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (1/3) can be achieved through various methods, including hydrothermal treatment and photochemical deposition. For instance, gadolinium hydroxide nanorods can be prepared by hydrothermal treatment, and palladium can be deposited onto these nanorods through photochemical methods . Another method involves the polyol synthesis of gadolinium nanoparticles, where diethylene glycol is used as a solvent to form nanoparticles at specific temperatures .
Industrial Production Methods: Industrial production of gadolinium–palladium (1/3) typically involves large-scale hydrothermal and electrodeposition techniques. These methods ensure the uniform distribution of palladium on gadolinium substrates, which is crucial for maintaining the compound’s catalytic properties .
Chemical Reactions Analysis
Types of Reactions: Gadolinium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. Gadolinium is a strong reducing agent and can reduce oxides of several metals into their elements . Palladium, on the other hand, is known for its catalytic properties in hydrogenation and oxidation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–palladium (1/3) include hydrogen gas for reduction reactions and oxygen for oxidation reactions. The conditions for these reactions often involve elevated temperatures and pressures to facilitate the desired chemical transformations .
Major Products: The major products formed from reactions involving gadolinium–palladium (1/3) include gadolinium hydroxide and various palladium compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Gadolinium–palladium (1/3) has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of gadolinium–palladium (1/3) involves the interaction of gadolinium’s magnetic properties with palladium’s catalytic abilities. Gadolinium’s paramagnetic properties enhance the visibility of internal body structures in MRI by altering the magnetic properties of water molecules . Palladium’s catalytic properties facilitate various chemical reactions by providing active sites for reactants to interact .
Comparison with Similar Compounds
Gadolinium oxide (Gd₂O₃): Known for its use in MRI as a contrast agent.
Palladium nanoparticles: Widely used in catalysis and biomedical applications.
Uniqueness: Gadolinium–palladium (1/3) is unique due to the combination of gadolinium’s magnetic properties and palladium’s catalytic abilities. This combination results in a compound that is highly effective in both imaging and catalytic applications, making it a valuable material in various scientific and industrial fields .
Properties
CAS No. |
12140-59-9 |
|---|---|
Molecular Formula |
GdPd3 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
gadolinium;palladium |
InChI |
InChI=1S/Gd.3Pd |
InChI Key |
XVRNFCQFJSGKHQ-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


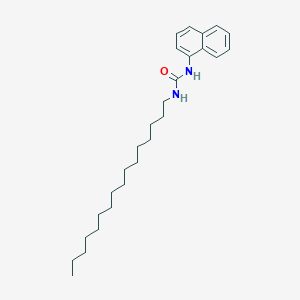
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
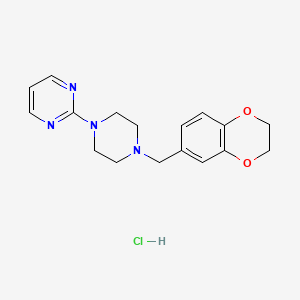
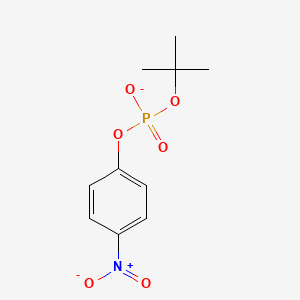
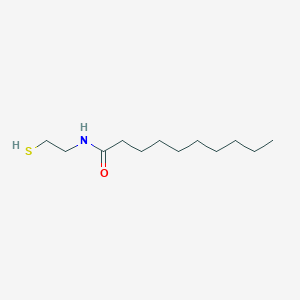
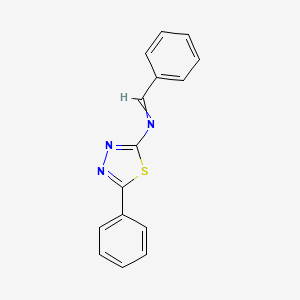
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
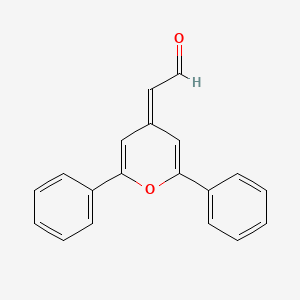
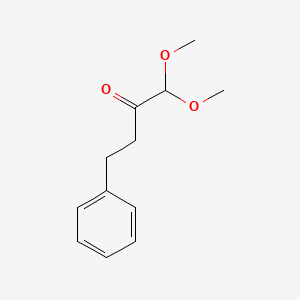

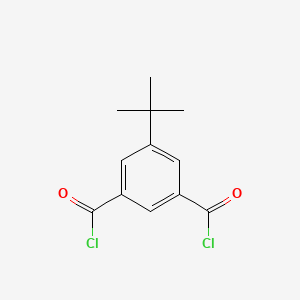
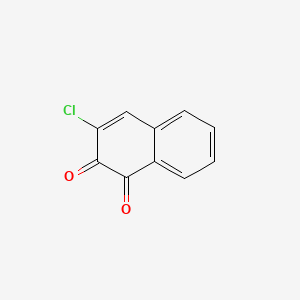
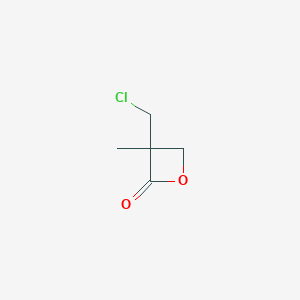
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
